N'-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine
Description
N'-(3,4-Dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine is a structurally complex guanidine derivative incorporating a 3,4-dimethoxybenzenesulfonyl group and a 5-fluoro-2-methylindole ethyl moiety. Guanidine derivatives are well-documented for their diverse bioactivities, including receptor binding and enzyme inhibition . The sulfonyl group enhances metabolic stability and binding affinity, while the fluorine atom on the indole ring may improve pharmacokinetic properties, such as membrane permeability and bioavailability . The 3,4-dimethoxy substitution on the benzene ring is a common pharmacophore in bioactive molecules, often influencing electronic and steric interactions with biological targets .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O4S/c1-12-15(16-10-13(21)4-6-17(16)24-12)8-9-23-20(22)25-30(26,27)14-5-7-18(28-2)19(11-14)29-3/h4-7,10-11,24H,8-9H2,1-3H3,(H3,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXHQCSKTSVGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN=C(N)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis or other suitable methods.
Sulfonylation: The 3,4-dimethoxybenzenesulfonyl chloride is reacted with the indole derivative under basic conditions to form the sulfonylated intermediate.
Guanidination: The final step involves the reaction of the sulfonylated intermediate with a guanidine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the sulfonyl group or other reactive sites.
Substitution: Nucleophilic or electrophilic substitution reactions may take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce desulfonylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl and guanidine groups may play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Pharmacological Profiles
- Kinase Inhibition: highlights thienoquinolones as CDK5/p25 inhibitors, suggesting that the indole-sulfonyl motif in the target compound could be explored for similar kinase modulation .
Biological Activity
N'-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a guanidine moiety linked to a sulfonyl group and an indole derivative, indicating possible interactions with various biological targets.
Chemical Structure
The molecular formula for this compound can be represented as follows:
Molecular Weight
The molecular weight of the compound is approximately 373.45 g/mol.
Structural Features
The compound's structure includes:
- A 3,4-dimethoxybenzenesulfonyl group, which may enhance solubility and bioavailability.
- A 5-fluoro-2-methylindole moiety that is often associated with biological activity, particularly in cancer treatment.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action typically involves:
- Inhibition of Tumor Growth : Studies have shown that related sulfonamide derivatives can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines.
Antiviral Activity
The compound may also demonstrate antiviral properties. For instance, related benzenesulfonamide derivatives have been evaluated for their effectiveness against HIV. In vitro studies suggest that modifications in the sulfonamide structure can lead to enhanced potency against viral replication.
Enzyme Inhibition
The guanidine component is known for its ability to interact with various enzymes. Compounds featuring guanidine moieties have been reported to inhibit enzymes such as:
- Carbonic Anhydrases (CAs) : Selective inhibition of certain CA isoforms has been noted, which could be beneficial in treating conditions like glaucoma and metabolic disorders.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | EC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antiviral | 0.09 | |
| Compound B | Anticancer | 0.25 | |
| Compound C | Enzyme Inhibitor | 0.05 |
Case Study: Antiviral Efficacy
A study involving benzenesulfonamide derivatives showed that specific structural modifications led to a 6.25-fold increase in antiviral activity compared to standard compounds. The research highlighted the importance of the functional groups attached to the benzene ring in enhancing biological efficacy against HIV .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for compounds similar to this compound, with low acute toxicity profiles observed in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
